molecular formula C10H13ClN2O2 B8378069 N-tert-Butyl-6-chloro-2-nitroaniline

N-tert-Butyl-6-chloro-2-nitroaniline

Cat. No.: B8378069
M. Wt: 228.67 g/mol
InChI Key: HXWUGEATISVHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-6-chloro-2-nitroaniline is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-tert-butyl-2-chloro-6-nitroaniline

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)12-9-7(11)5-4-6-8(9)13(14)15/h4-6,12H,1-3H3

InChI Key

HXWUGEATISVHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,3-dichloronitrobenzene (5 g, 26 mmol), tert-butylamine (7.4 ml, 71 mmol) and ethanol (2.5 ml) was heated at 150° C. in a sealed tube for 3 days. The mixture was evaporated, the residue taken up in EtOAc, washed with water and brine, dried and evaporated to afford a yellow oil; yield 5.3 g, 90%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dichloronitrobenzene (92.5 g), tert-butylamine (138 ml) and ethanol (50 ml) is heated in a bomb at 1500 for 3 days. Dilution with water, extraction with ethylacetate several times, drying with sodium sulfate, and concentration gives the title compound, IR (neat) 2970, 1532, 1484, 1447, 1366, 1348, 1192 and 755 cm-1 ; NMR (CDCl3) 7.73, 7.61, 7.07, 4.77 and 1.22 δ; MS (m/z) 172, 154, 142, 126, 114, 99 and 90.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.